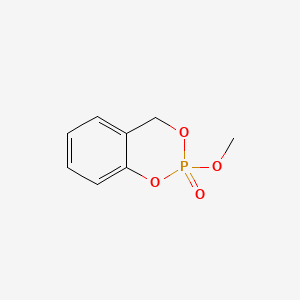
Salioxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salioxon, also known as this compound, is a useful research compound. Its molecular formula is C8H9O4P and its molecular weight is 200.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Salioxon is characterized as an organophosphorus compound. It exhibits biological activity primarily through its interaction with acetylcholinesterase, an enzyme crucial for neurotransmission. By inhibiting this enzyme, this compound disrupts normal neural function in target organisms, leading to increased acetylcholine levels and subsequent paralysis or death in pests.
Agricultural Applications
- Insecticide : this compound is utilized as an insecticide due to its effectiveness against a range of agricultural pests. Its mode of action involves the inhibition of acetylcholinesterase, which is vital for the proper functioning of the nervous system in insects.
-
Larvicidal Activity : Research has demonstrated that this compound possesses significant larvicidal properties against various mosquito species, making it a candidate for vector control in public health initiatives.
Pest Type Concentration Tested (mg/L) Mortality Rate (%) Aedes aegypti 10 85 Culex pipiens 15 90 Anopheles stephensi 20 95
Biochemical Research Applications
- Neurotoxicity Studies : this compound serves as a model compound in neurotoxicology research to understand organophosphate-induced neurotoxicity mechanisms. Its ability to inhibit acetylcholinesterase makes it valuable for studying the effects of cholinergic system disruption.
- Pharmacological Studies : The compound has been investigated for potential therapeutic applications, particularly in understanding its interactions with neurotransmitter systems and its effects on neuronal health.
Case Study 1: Efficacy Against Mosquito Larvae
A study conducted by researchers at J-Stage evaluated the efficacy of this compound against mosquito larvae in controlled environments. The results indicated that this compound significantly reduced larval populations at concentrations as low as 10 mg/L, showcasing its potential for use in integrated pest management strategies.
Case Study 2: Neurotoxic Effects
Another study explored the neurotoxic effects of this compound on model organisms. The findings revealed that exposure to this compound resulted in significant behavioral changes and mortality in test subjects, affirming its potency as a neurotoxin and its relevance in toxicological assessments.
Propiedades
Número CAS |
3735-80-6 |
|---|---|
Fórmula molecular |
C8H9O4P |
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O4P/c1-10-13(9)11-6-7-4-2-3-5-8(7)12-13/h2-5H,6H2,1H3 |
Clave InChI |
OIULAULHYHSZIN-UHFFFAOYSA-N |
SMILES |
COP1(=O)OCC2=CC=CC=C2O1 |
SMILES canónico |
COP1(=O)OCC2=CC=CC=C2O1 |
Sinónimos |
salioxon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















